molecular formula C13H13N B15233474 3-(4-Ethylphenyl)pyridine

3-(4-Ethylphenyl)pyridine

Cat. No.: B15233474
M. Wt: 183.25 g/mol
InChI Key: YXSXEOMUGYPWNN-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)pyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a 4-ethylphenyl group at the 3-position. This structure confers unique physicochemical properties, making it a valuable scaffold in medicinal chemistry. It is frequently utilized as an intermediate in synthesizing β-lactamase inhibitors, such as OXA-48 inhibitors, where its pyridine core enhances binding affinity to bacterial enzymes . The ethyl group at the para position of the phenyl ring contributes to lipophilicity, influencing solubility and membrane permeability. Synthetic routes often involve microwave-assisted multi-component cyclization or coupling reactions with intermediates like 3-(4-ethylphenyl)-3-oxopropanenitrile .

Properties

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

3-(4-ethylphenyl)pyridine

InChI

InChI=1S/C13H13N/c1-2-11-5-7-12(8-6-11)13-4-3-9-14-10-13/h3-10H,2H2,1H3

InChI Key

YXSXEOMUGYPWNN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylphenyl)pyridine can be achieved through various methods. One common approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Ethylphenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)pyridine involves its interaction with specific molecular targets. In biological systems, it can bind to DNA or proteins, potentially affecting their function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of 3-(4-Ethylphenyl)pyridine and Analogues

Compound Structure Substituent(s) Molecular Weight Melting Point (°C) Key Applications Reference
This compound 4-Ethylphenyl ~263 (base core) Not reported β-Lactamase inhibitors
2-Amino-4-(2-Cl-5-(4-X-Phenyl)pyridin-3-yl)-1-(4-Y-Phenyl)pyridine X=Cl, Y=CH3/Br/NO2 466–545 268–287 Antimicrobial agents
3-(4-Ethylphenyl)-imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine core 434.09 (HRMS) Not reported Constitutive androstane receptor agonists
6-Chloro-3-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridine Cl, pyrazolo[3,4-b]pyridine 402–404 (HPLC-MS) Not reported β-Lactamase inhibitors
C31H29ClN4O2 (Methoxy-substituted derivative) OCH3, Cl, hexahydroquinoline 525 Not reported Antimicrobial screening
Key Observations:
  • Melting Points : Pyridine derivatives with halogen substituents (e.g., Cl, Br) exhibit higher melting points (268–287°C) due to enhanced intermolecular interactions, compared to the ethyl-substituted analogue, which lacks strong polar groups .
  • Biological Activity : The ethylphenyl-pyridine scaffold is versatile. For instance, when incorporated into pyrazolo[3,4-b]pyridine (e.g., compound 34), it inhibits OXA-48 β-lactamase, while imidazo[1,2-a]pyridine derivatives target nuclear receptors like CAR .

Spectroscopic and Analytical Data

  • 1H NMR : The ethyl group in this compound appears as a triplet (δ ~1.2–1.4 ppm for CH3) and quartet (δ ~2.5–2.7 ppm for CH2), distinct from methoxy (δ ~3.8 ppm) or chloro substituents .
  • IR Spectroscopy: Absence of strong electron-withdrawing groups (e.g., NO2, Cl) in this compound results in simpler IR profiles compared to nitro-substituted analogues (e.g., 1385 cm⁻¹ for gem-dimethyl) .

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